N-(5-chloro-2-methylphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Description
N-(5-chloro-2-methylphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17ClN4O and its molecular weight is 340.81. The purity is usually 95%.
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Biological Activity
N-(5-chloro-2-methylphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
Compound Overview
- Molecular Formula : C18H17ClN4O
- Molecular Weight : 340.81 g/mol
- Chemical Structure : The compound features a 1,2,3-triazole ring and a carboxamide functional group, with chloro and methyl substituents on the phenyl rings, which may influence its biological properties .
Anticancer Activity
Research has indicated that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. In studies involving HCT116 cells, it demonstrated an IC50 value of 0.43 µM, indicating potent anticancer activity compared to other known compounds .
- Cell Cycle Arrest : The compound can cause G0/G1 phase arrest in cancer cells, leading to reduced cell migration and increased apoptosis through mechanisms involving reactive oxygen species (ROS) accumulation and mitochondrial membrane potential disruption .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored:
- Inhibition of Pathogens : It has shown efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus. Studies have reported significant inhibition rates comparable to standard antibiotics .
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring through azide-alkyne cycloaddition reactions. The resulting compounds are then evaluated for their biological activities through various assays.
Comparative Analysis
A comparative analysis of similar triazole derivatives highlights the unique biological profile of this compound:
Compound Name | Structural Features | Unique Aspects | Anticancer IC50 |
---|---|---|---|
N-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | Chlorophenyl group | Lacks additional methyl substituents | Not specified |
N-(4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | Different phenyl substitution | Lacks chlorine substitution | Not specified |
This compound | Unique substitution pattern | Potential for high bioactivity | 0.43 µM |
Mechanistic Insights
The biological activity of this compound is believed to involve:
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-11-5-4-6-15(9-11)23-13(3)17(21-22-23)18(24)20-16-10-14(19)8-7-12(16)2/h4-10H,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZLTTJLTYDDEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.